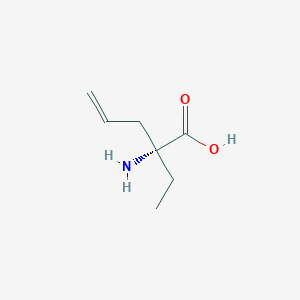

(R)-2-amino-2-ethylpent-4-enoic acid

Description

Significance of Non-Canonical Amino Acids in Chemical Biology and Medicinal Chemistry Research

Non-canonical amino acids (ncAAs), also referred to as unnatural amino acids, are those beyond the 20 proteinogenic amino acids that are naturally encoded by the universal genetic code. acs.orgnih.gov Their integration into peptides and proteins has become a powerful tool in chemical biology and medicinal chemistry. thedailyscientist.orgnih.gov The introduction of ncAAs allows for the expansion of the chemical diversity of proteins, enabling the creation of novel protein structures and functions. thedailyscientist.orgrsc.org

In medicinal chemistry, ncAAs are instrumental in designing peptides with improved drug-like properties, such as enhanced metabolic stability, increased solubility, and better oral bioavailability. nih.gov By replacing natural amino acids with ncAAs, researchers can overcome the limitations of natural peptides as drugs, which often suffer from poor pharmacokinetics and enzymatic degradation. nih.govresearchgate.net The unique side chains and stereochemistry of ncAAs can also be used to probe protein function, identify drug targets, and investigate molecular mechanisms of diseases. thedailyscientist.org Furthermore, the incorporation of ncAAs with specific reactive handles allows for site-specific protein modification, leading to the development of antibody-drug conjugates and other targeted therapeutics. rsc.org

The ability to reprogram protein translation to include ncAAs pushes the boundaries of the central dogma of molecular biology and opens avenues for creating synthetic life with alternative genetic codes. acs.org This technology has immense potential for developing industrial microbial strains with enhanced chemical capabilities and for creating novel bio-based materials. acs.org

Overview of Alpha-Substituted Alpha-Amino Acids, with a Focus on (R)-2-amino-2-ethylpent-4-enoic acid and Analogues

Alpha-substituted alpha-amino acids are characterized by the replacement of the hydrogen atom at the alpha-carbon with a substituent, such as an alkyl group. nih.gov This substitution significantly restricts the conformational freedom of the amino acid side chain and influences the secondary structure of peptides into which they are incorporated. nih.gov this compound is a prime example of such a molecule, featuring an ethyl group at the alpha-position. This structural feature is crucial in dictating its chemical and biological properties.

The synthesis of optically active alpha-substituted alpha-amino acids is a key focus in organic chemistry, with various methods developed to control the stereochemistry at the alpha-carbon. nih.govnih.gov The presence of the olefinic (alkene) motif in the side chain of this compound and its analogues adds another layer of functionality. This unsaturated bond can participate in various chemical reactions, making these amino acids valuable building blocks for synthesizing complex molecules and peptidomimetics. researchgate.net

Analogues of this compound, such as (S)-2-Amino-2-methyl-4-pentenoic acid, are also of significant interest. americanchemicalsuppliers.com These analogues serve as versatile ligands for studying ionotropic glutamate (B1630785) receptors and are precursors for the synthesis of a diverse range of natural and unnatural amino acids. americanchemicalsuppliers.com The study of these alpha-substituted olefinic amino acids contributes to a deeper understanding of structure-activity relationships and aids in the rational design of new bioactive compounds.

Table 1: Properties of this compound and Related Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1130164-69-0 | C7H13NO2 | 143.18 |

| (S)-2-Amino-2-methylpent-4-enoic acid | 96886-55-4 | C6H11NO2 | 129.16 |

| (R)-2-amino-4-methylpent-4-enoic acid | 905929-81-9 | C6H11NO2 | 129.16 |

| 2-Ethylpent-4-enoic acid | 1575-73-1 | C7H12O2 | 128.17 |

Note: Data sourced from various chemical databases. chemicalbook.comnih.gov

Natural Occurrence and Isolation of Related Chiral Olefinic Amino Acids

While a vast number of non-canonical amino acids are synthesized in the laboratory, nature also provides a diverse array of these molecules. nih.gov Chiral amino acids, possessing a specific three-dimensional arrangement, are fundamental to the structure and function of biomolecules in living organisms. nih.govresearchgate.net D-amino acids, the enantiomers of the more common L-amino acids, are found in various natural products, particularly in bacteria, fungi, and marine organisms. nih.gov

The presence of D-amino acids in natural peptides is often the result of post-translational modifications by enzymes or through non-ribosomal peptide synthesis. nih.govchromatographytoday.com These "unnatural" amino acids can confer unique properties to the peptides, such as resistance to proteolysis.

The isolation and characterization of chiral amino acids from natural sources are crucial for discovering new bioactive compounds. nih.gov Various analytical techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, are employed to separate and identify different enantiomers of amino acids and their derivatives. nih.gov The study of naturally occurring chiral olefinic amino acids provides valuable insights into their biosynthetic pathways and biological roles, inspiring the design and synthesis of novel unnatural amino acids like this compound for various applications in biotechnology and medicine.

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

(2R)-2-amino-2-ethylpent-4-enoic acid |

InChI |

InChI=1S/C7H13NO2/c1-3-5-7(8,4-2)6(9)10/h3H,1,4-5,8H2,2H3,(H,9,10)/t7-/m1/s1 |

InChI Key |

VPMPMQNDBNNMDZ-SSDOTTSWSA-N |

Isomeric SMILES |

CC[C@@](CC=C)(C(=O)O)N |

Canonical SMILES |

CCC(CC=C)(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 2 Amino 2 Ethylpent 4 Enoic Acid and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis Approaches

The construction of the chiral quaternary carbon center in α,α-disubstituted amino acids requires precise stereochemical control. Enantioselective and diastereoselective methods are paramount in achieving high optical purity.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are powerful tools for asymmetric synthesis, temporarily inducing chirality in a substrate to direct the stereochemical outcome of a reaction. ankara.edu.trresearchgate.net Evans' oxazolidinone auxiliaries, for instance, have been widely employed in the asymmetric alkylation of enolates to produce a variety of chiral compounds. rsc.org

A notable application of this strategy to the synthesis of the target molecule involves the use of a ferrocenyl-substituted oxazolidinone auxiliary. This approach allows for the highly stereoselective allylation of the oxazolidinone enolate. The diastereoselectivity of the alkylation is controlled by the chiral auxiliary, leading to the formation of the desired stereoisomer. Subsequent hydrolysis of the auxiliary yields the enantiomerically enriched α,α-disubstituted amino acid.

Another practical chiral auxiliary, pseudoephenamine, has demonstrated remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov Amides derived from pseudoephenamine often exhibit high crystallinity, facilitating purification, and provide excellent diastereoselectivities in alkylation reactions. nih.gov

| Chiral Auxiliary | Substrate | Reaction | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ferrocenyl-substituted oxazolidinone | cis-2-ferrocenyl-3-pivaloyl-4-ethyl-1,3-oxazolidin-5-one | Allylation with allyl bromide | >98% | High | (Davies et al.) |

| Pseudoephenamine | Propionyl pseudoephenamine amide | Allylation | High | High | (Myers et al.) |

Asymmetric Catalysis in α-Amino Acid Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. nih.govacs.org Phase-transfer catalysis (PTC) has emerged as a powerful technique for the asymmetric alkylation of glycine (B1666218) derivatives. nih.govresearchgate.netscispace.comacs.org Chiral quaternary ammonium (B1175870) salts, often derived from Cinchona alkaloids, can effectively mediate the enantioselective alkylation of Schiff base ester enolates. nih.govnih.gov This method allows for the introduction of various alkyl groups, including the allyl group, with high enantioselectivity. nih.gov

Hydrogen-bond-donor catalysis, utilizing chiral squaramides, provides another avenue for the enantioselective synthesis of α-allyl amino esters. nih.govscispace.com These catalysts can activate α-chloro glycinates towards nucleophilic attack by allylsilanes or allylstannanes, affording the desired products with high enantio- and diastereoselectivity. nih.gov Furthermore, rhodium-catalyzed asymmetric alkylation and allylation reactions have been developed for the synthesis of α,α-disubstituted amino acids, offering a versatile transition-metal-catalyzed approach. semanticscholar.orgnih.govresearchgate.net

Chemoenzymatic and Biocatalytic Synthesis Strategies

Biocatalysis provides a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity. mdpi.com

Enzyme-Mediated Resolution Techniques (e.g., Acylase, Lipase)

Kinetic resolution is a widely used enzymatic method to separate a racemic mixture into its constituent enantiomers. This approach relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. Acylases are commonly employed for the resolution of racemic N-acyl amino acids. The enzyme specifically hydrolyzes the N-acyl group of the L-amino acid, allowing for the separation of the free L-amino acid from the unreacted N-acyl D-amino acid.

Lipases are another class of versatile enzymes used in kinetic resolutions. acs.orgnih.govacs.orgresearchgate.net They can catalyze the enantioselective hydrolysis of amino acid esters or the enantioselective acylation of amino alcohols. nih.govacs.org For instance, a lipase-catalyzed resolution of esters of α,α-disubstituted amino acids has been shown to be an efficient method for obtaining enantiomerically pure compounds. nih.gov The choice of enzyme, solvent, and acyl donor can significantly influence the efficiency and enantioselectivity of the resolution. researchgate.net

| Enzyme | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Acylase I | N-acetyl-DL-2-amino-2-ethylpent-4-enoic acid | Hydrolysis | L-2-amino-2-ethylpent-4-enoic acid | High | (General methodology) |

| Lipase (B570770) PS (from Pseudomonas cepacia) | DL-2-amino-2-ethylpent-4-enoic acid methyl ester | Hydrolysis | L-2-amino-2-ethylpent-4-enoic acid | High | (General methodology) |

While epoxide hydrolases are valuable enzymes for the kinetic resolution of epoxides, their direct application to the synthesis of (R)-2-amino-2-ethylpent-4-enoic acid is not a commonly employed strategy.

Biocatalytic Desymmetrization of Prochiral Precursors

Biocatalytic desymmetrization is an elegant strategy for the asymmetric synthesis of chiral molecules from prochiral or meso starting materials. mdpi.com This approach avoids the inherent 50% yield limitation of kinetic resolution. A potential prochiral precursor for this compound is a disubstituted malonic ester derivative, such as diethyl 2-allyl-2-ethylmalonate. A hydrolase, such as a lipase or an esterase, could selectively hydrolyze one of the two enantiotopic ester groups, leading to a chiral monoester. Subsequent chemical transformations, such as a Curtius rearrangement, could then convert the remaining ester group into the desired amino functionality, yielding the enantiomerically enriched target amino acid.

Exploration of Novel Synthetic Routes and Reactions

The development of new synthetic methods for non-proteinogenic amino acids is an active area of research. mdpi.comnih.govsemanticscholar.orgacs.orgresearchgate.net Recent advances include photo-mediated C-H functionalization, which offers a direct way to modify existing amino acid scaffolds under mild conditions. mdpi.comnih.govsemanticscholar.org

Tandem reactions, which combine multiple transformations in a single pot, provide an efficient and step-economical approach to complex molecules. For example, the asymmetric tandem N-alkylation/π-allylation of α-iminoesters has been developed for the synthesis of α-allyl-α-aryl α-amino acids. nih.govnih.govacs.org This strategy involves the in situ generation of a reactive enolate that undergoes a subsequent asymmetric allylation, providing access to complex α,α-disubstituted amino acids with high stereocontrol. nih.govnih.govacs.org

Furthermore, the development of novel catalytic systems continues to push the boundaries of asymmetric synthesis. rsc.orgrsc.org For instance, synergistic dual catalysis, where two different catalysts work in concert to control different aspects of the reaction, has been employed for the stereoselective synthesis of α,α-disubstituted amino acids with vicinal stereocenters. semanticscholar.org

Radical Addition and Cascade Reactions

Radical-based methods have emerged as powerful tools for the formation of carbon-carbon bonds under mild conditions, offering unique pathways to complex amino acid structures. The synthesis of α,α-disubstituted amino acids, including the target compound, can be envisioned through the sequential or concerted addition of ethyl and allyl radicals to a glycine-derived scaffold.

Recent advancements in photoredox catalysis have enabled the development of asymmetric three-component radical cascade reactions that can generate densely functionalized chiral α-amino acid derivatives. nih.govacs.org These reactions often involve the generation of an α-amino radical from a glycine ester derivative, which can then be coupled with radical species generated from suitable precursors. nih.gov For the synthesis of this compound, a potential strategy would involve the stereoselective coupling of an ethyl radical and an allyl radical with a chiral glycine equivalent.

One plausible approach involves a visible-light-mediated α-alkylation of a glycine derivative. rsc.orgrsc.org A chiral catalyst system, for instance, could facilitate the enantioselective addition of an ethyl radical, generated from an ethyl boronic acid or a related precursor, to a protected glycine Schiff base. Subsequent stereoselective allylation via a similar radical-mediated pathway would furnish the desired product. The order of radical addition would be crucial in optimizing the stereochemical outcome.

Furthermore, radical cascade reactions offer an elegant approach to building molecular complexity in a single step. nih.govacs.org A hypothetical cascade for the synthesis of the target amino acid could involve the reaction of a protected glycine derivative with a precursor that can sequentially release both an ethyl and an allyl radical or a related synthon under specific catalytic conditions. Control of the stereochemistry in such a cascade would rely on a chiral catalyst or auxiliary that directs the approach of the radical species.

Table 1: Representative Radical Reactions for α-Amino Acid Synthesis

This table presents generalized data from methodologies that could be adapted for the synthesis of the target compound, as direct synthesis data is not available in the cited literature.

| Reaction Type | Radical Precursors | Catalyst/Initiator | Key Features | Reference |

| Asymmetric Three-Component Radical Cascade | α-bromo carbonyls, vinyl cyclopropanes, N-substituted glycine esters | Photoredox/Brønsted Acid Catalysis | Access to α-amino acids with two contiguous stereocenters. | nih.govacs.org |

| Visible-light promoted α-alkylation | Alkyl boronic acids | Ru/Cu catalyst system | Mild conditions, broad substrate scope for unnatural α-amino acids. | rsc.org |

| C-H alkylation via dual catalysis | α-bromo ketones, glycine esters | Iridium photocatalyst and phosphoric acid | Stereoselective radical addition to an in situ generated iminium ion. | core.ac.uk |

Rearrangement Reactions (e.g., Claisen Rearrangement, Wittig Rearrangement)

Rearrangement reactions, particularly sigmatropic rearrangements, provide a powerful and stereocontrolled means of constructing quaternary carbon centers in amino acids. The Claisen and Wittig rearrangements, and their aza-variants, are particularly well-suited for the introduction of an allyl group.

Claisen Rearrangement:

The ester-enolate Claisen rearrangement of α-amino acid derivatives is a well-established method for the synthesis of γ,δ-unsaturated amino acids. acs.org To synthesize this compound, a precursor such as an N-protected 2-amino-2-ethylacetate could be esterified with allyl alcohol. Treatment of this ester with a strong base would generate a chiral enolate, which would then undergo a core.ac.ukcore.ac.uk-sigmatropic rearrangement to introduce the allyl group at the α-position. The stereochemical outcome of the rearrangement is dictated by the geometry of the enolate and the chair-like transition state, which can often be influenced by the choice of protecting groups and reaction conditions.

An asymmetric Claisen rearrangement strategy could involve the use of a chiral auxiliary on the glycine precursor to direct the stereochemical course of the rearrangement. researchgate.netorganic-chemistry.org Alternatively, a catalytic asymmetric approach using a chiral Lewis acid could be employed to control the enantioselectivity. researchgate.net

Wittig Rearrangement:

The aza- acs.orgcore.ac.uk-Wittig rearrangement offers a powerful method for the stereoselective synthesis of α,α-disubstituted α-amino acids. figshare.comrsc.orgnih.gov A potential synthetic route to the target compound could start from an N-allyl, N-alkylated glycine ester. For instance, an N-allyl, N-ethyl glycine methyl ester derivative could be treated with a suitable base to induce a acs.orgcore.ac.uk-sigmatropic rearrangement, leading to the formation of the desired α-ethyl-α-allyl glycine structure. The diastereoselectivity of this rearrangement can often be controlled by the substituents on the nitrogen atom and the reaction conditions. figshare.com

The synthesis of the precursor N-allyl, N-ethyl glycine derivative can be achieved through standard N-alkylation procedures. mdpi.com The subsequent aza-Wittig rearrangement would then establish the crucial quaternary stereocenter. The choice of the base and solvent system is critical to favor the acs.orgcore.ac.uk-rearrangement over the competing nih.govacs.org-Wittig rearrangement. rsc.org

Table 2: Potential Rearrangement Strategies for this compound Synthesis

This table outlines conceptual pathways based on existing methodologies for analogous compounds, as a direct synthesis of the target molecule using these specific rearrangements is not explicitly detailed in the provided search results.

| Rearrangement Type | Starting Material | Key Transformation | Stereocontrol | Reference |

| Ester-enolate Claisen | N-protected 2-amino-2-ethylacetate allyl ester | core.ac.ukcore.ac.uk-Sigmatropic rearrangement of the ester enolate | Chiral auxiliary or catalyst | acs.orgresearchgate.net |

| Aza- acs.orgcore.ac.uk-Wittig | N-allyl, N-ethyl glycine methyl ester | acs.orgcore.ac.uk-Sigmatropic rearrangement of the N-allyl ylide | Substrate control, reaction conditions | figshare.comnih.gov |

Chemical Transformations and Derivatization Strategies for R 2 Amino 2 Ethylpent 4 Enoic Acid

Functional Group Manipulations and Protecting Group Chemistry

The selective manipulation of the functional groups present in (R)-2-amino-2-ethylpent-4-enoic acid is a prerequisite for its use in multistep syntheses, particularly in solid-phase peptide synthesis (SPPS). This necessitates the use of protecting groups to mask the reactivity of the amine and carboxyl moieties, allowing for controlled bond formation and preventing unwanted side reactions.

The two most widely employed N-α-protecting groups in SPPS are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.

Fmoc Protection: The Fmoc group is typically introduced by reacting this compound with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. This protecting group is stable to acidic conditions but is readily cleaved by treatment with a secondary amine, most commonly piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). This orthogonality makes the Fmoc group highly suitable for the synthesis of complex peptides where acid-labile side-chain protecting groups are often employed.

Boc Protection: The Boc group is installed by treating the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. The Boc group is resistant to basic conditions but can be removed with strong acids, such as trifluoroacetic acid (TFA).

The carboxyl group is typically protected as an ester, for instance, a methyl or ethyl ester for solution-phase synthesis, or anchored to a solid support (resin) in SPPS. The choice of ester or resin linkage depends on the desired C-terminal functionality and the cleavage conditions required to release the final product.

| Protecting Group | Chemical Name | Introduction Reagent (Typical) | Cleavage Condition | Orthogonal To |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Fmoc-OSu, Fmoc-Cl | 20% Piperidine in DMF | Acid-labile groups (e.g., Boc, t-Bu) |

| Boc | tert-Butoxycarbonyl | (Boc)₂O | Trifluoroacetic Acid (TFA) | Base-labile groups (e.g., Fmoc) |

The terminal double bond in this compound is a key site for a range of functionalization reactions, allowing for the introduction of diverse chemical entities and the construction of cyclic systems. While specific studies on the functionalization of this particular amino acid are not extensively documented, the reactivity of the vinyl group is expected to follow established patterns for terminal alkenes.

Potential transformations of the olefinic moiety include:

Olefin Metathesis: This powerful carbon-carbon bond-forming reaction, particularly ring-closing metathesis (RCM), is a cornerstone for the synthesis of stapled peptides, which will be discussed in more detail in section 3.2.1.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol. This introduces a new functional group that can be further modified.

Epoxidation: Treatment with a peroxy acid would convert the alkene to an epoxide, a versatile intermediate for the introduction of various nucleophiles.

Michael Addition: As an activated alkene, it can potentially participate as a Michael acceptor under specific conditions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Synthesis of Conjugates and Peptidomimetics Incorporating Alpha-Substituted Unsaturated Amino Acids

The incorporation of this compound and similar α,α-disubstituted unsaturated amino acids into peptide structures is a powerful strategy for the development of novel peptidomimetics with enhanced therapeutic potential. These modifications can lead to improved metabolic stability, increased receptor affinity and selectivity, and enhanced cell permeability.

Stapled peptides are a class of synthetic peptides in which the native structure, often an α-helix, is constrained by a covalent linkage between the side chains of two amino acids. This "staple" enhances the peptide's conformational stability, proteolytic resistance, and cell-penetrating ability. nih.gov

This compound is an ideal building block for the synthesis of all-hydrocarbon stapled peptides via RCM. In this approach, two molecules of the amino acid (or one molecule of it and another unsaturated amino acid) are incorporated into a peptide sequence at appropriate positions, typically i and i+4 or i and i+7 for α-helical peptides. The terminal olefins of their side chains are then covalently linked using a ruthenium-based catalyst, such as a Grubbs catalyst, to form a macrocycle.

| Stapling Position | Number of Intervening Residues | Helical Turn Spacing |

| i, i+4 | 3 | Approximately one turn |

| i, i+7 | 6 | Approximately two turns |

Beyond stapled peptides, this compound can be utilized to create other forms of conformationally constrained peptide analogues. The rigid nature of the α,α-disubstituted carbon atom restricts the rotational freedom of the peptide backbone, thereby reducing the entropic penalty upon binding to a biological target. researchgate.net

Strategies for designing such rigidified analogues include:

Short-Range Cyclizations: The olefinic side chain can be reacted with other functional groups within the peptide, such as a nearby cysteine thiol via a thiol-ene reaction, to form small cyclic structures that lock the local conformation.

Introduction of Bulky Groups: The ethyl group already provides steric hindrance that influences the local backbone conformation. Further functionalization of the olefin could introduce even bulkier groups to impose more significant conformational constraints.

By systematically varying the position of this compound within a peptide sequence and by chemically modifying its side chain, it is possible to create a library of analogues with distinct three-dimensional structures. This approach is invaluable for structure-activity relationship (SAR) studies, aiding in the identification of the bioactive conformation of a peptide and the development of more potent and selective therapeutic agents. nih.gov

Conformational and Structural Elucidation of R 2 Amino 2 Ethylpent 4 Enoic Acid and Its Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural determination of novel compounds. For a molecule like (R)-2-amino-2-ethylpent-4-enoic acid, a combination of techniques is employed to gain a comprehensive understanding of its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl and pent-4-enoic acid moieties. The ethyl group would exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), characteristic of an ethyl group attached to a quaternary carbon. The vinyl group at the end of the pentenoyl chain would present a complex splitting pattern for the terminal protons (=CH₂) and the adjacent methine proton (=CH-), typically in the downfield region of the spectrum. The methylene group adjacent to the vinyl group (-CH₂-CH=) would likely appear as a doublet of triplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. Key signals would include those for the quaternary α-carbon, the carbons of the ethyl group, the carboxylic acid carbon, and the two sp² hybridized carbons of the vinyl group. The chemical shifts of these carbons would be indicative of their electronic environment.

Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| CH₃ (ethyl) | ~ 0.9 | Triplet | ~ 7.5 |

| CH₂ (ethyl) | ~ 1.8 | Quartet | ~ 7.5 |

| CH₂ (allyl) | ~ 2.5 | Multiplet | |

| CH (vinyl) | ~ 5.8 | Multiplet | |

| CH₂ (vinyl) | ~ 5.1-5.3 | Multiplet | |

| NH₂ | ~ 2.0-3.0 | Broad Singlet |

Note: This is a hypothetical representation for illustrative purposes.

Photoelectron spectroscopy (PES) provides information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. He(I) and He(II) sources are used to probe the valence electron orbitals. For this compound, PES could be used to determine the ionization energies of its molecular orbitals. The spectrum would show bands corresponding to the ionization from the lone pair orbitals of the oxygen and nitrogen atoms, the π-orbital of the C=C double bond, and the various σ-orbitals of the molecular framework. Theoretical calculations are often used in conjunction with PES to assign the observed ionization bands to specific molecular orbitals. Studies on other amino acids have shown that PES is a sensitive probe of their electronic structure and can be used to differentiate between conformers in the gas phase. ucl.ac.uk

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₇H₁₃NO₂), the expected exact mass can be calculated and compared with the experimental value to confirm its elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the molecule. Common fragmentation pathways for amino acids include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxyl group (COOH). For this compound, characteristic fragmentation would also involve cleavage of the side chain, providing further structural confirmation.

Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 144.1019 |

| [M+Na]⁺ | 166.0838 |

Note: These are predicted values based on the molecular formula.

Computational Chemistry and Molecular Modeling Studies

Computational methods are increasingly used to complement experimental data and provide deeper insights into the structural and electronic properties of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be used to:

Optimize the molecular geometry: to find the lowest energy conformation of the molecule.

Calculate spectroscopic properties: such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data for structural validation.

Determine electronic properties: including orbital energies, electrostatic potential maps, and atomic charges, which are important for understanding the molecule's reactivity.

DFT studies on related α,α-disubstituted amino acids have shown that the presence of two substituents on the α-carbon significantly influences the conformational landscape and electronic properties.

The conformational flexibility of this compound is a key determinant of its biological activity and its behavior when incorporated into peptides. The presence of the α-ethyl group introduces significant steric hindrance, which is expected to restrict the range of accessible backbone dihedral angles (phi, φ, and psi, ψ).

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of chiral molecules and provides precise information about their three-dimensional structure in the solid state. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice.

For a molecule such as this compound, a successful single-crystal X-ray diffraction analysis would yield a wealth of structural information. Key parameters that would be determined include:

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ), which define the fundamental repeating unit of the crystal.

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell, which allows for the construction of a three-dimensional model of the molecule.

Bond Lengths, Bond Angles, and Torsion Angles: These geometric parameters provide a detailed picture of the molecular conformation in the solid state.

Crucially, for chiral molecules, anomalous dispersion effects in the X-ray scattering from the atoms can be used to determine the absolute configuration of the stereocenters. In the case of this compound, this would confirm the 'R' configuration at the α-carbon.

The solid-state structure would also reveal intermolecular interactions, such as hydrogen bonding patterns involving the amino and carboxylic acid groups, as well as van der Waals interactions. These interactions are fundamental to understanding the packing of the molecules in the crystal and can influence the physical properties of the compound.

Unfortunately, at the time of this writing, no published reports containing the crystal structure of this compound could be identified. Therefore, a detailed discussion of its solid-state conformation and the empirical crystallographic data is not possible. The synthesis of this compound and the growth of single crystals suitable for X-ray diffraction would be a valuable endeavor to fully characterize its structural properties.

Future Perspectives and Emerging Research Avenues in R 2 Amino 2 Ethylpent 4 Enoic Acid Research

Advancements in High-Throughput Synthesis and Screening for Novel Analogues

The development of novel analogues of (R)-2-amino-2-ethylpent-4-enoic acid is pivotal for exploring its structure-activity relationships. Future research will heavily rely on high-throughput synthesis (HTS) and screening techniques to rapidly generate and evaluate large libraries of related compounds. Methodologies such as multicomponent reactions, which allow for the efficient assembly of complex molecules in a single step, are poised to accelerate the creation of diverse chemical libraries. scielo.org.mx For instance, adapting efficient, three-component cyclocondensation reactions could enable the rapid synthesis of heterocyclic structures incorporating the core amino acid scaffold. scielo.org.mxnih.gov

Furthermore, advanced synthetic methods like the Sonogashira cross-coupling reaction, which has been successfully used to synthesize optically pure alkynylated amino acids, could be adapted to create a wide array of aryl-substituted analogues of this compound. rsc.org The combination of automated synthesis platforms with high-throughput screening assays will enable the rapid identification of derivatives with enhanced biological activity or specificity, providing crucial data for the development of new therapeutic agents or research tools.

Integration with Proteomic and Metabolomic Studies

To fully comprehend the biological impact of this compound, future research will necessitate its integration with systems biology approaches, particularly proteomics and metabolomics. These "omics" technologies provide a global snapshot of the molecular changes within a cell or organism upon introduction of the compound.

Metabolomic analysis, using techniques like ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry, can identify and quantify shifts in cellular metabolite profiles. nih.gov This could reveal, for example, how the compound affects amino acid metabolism, energy production pathways, or the biosynthesis of key molecules. nih.govnih.gov By identifying significantly altered metabolites, researchers can pinpoint the specific pathways modulated by this compound and generate hypotheses about its mechanism of action. nih.gov

Concurrently, proteomic studies can identify changes in protein expression levels, providing complementary information on the cellular response. This integrated approach allows for a deeper understanding of the compound's systemic effects, moving beyond a single target to a network-level view of its biological interactions.

Computational Design and Prediction of Biological Activities

Computational chemistry and bioinformatics are becoming indispensable tools for modern chemical biology. In the context of this compound, in silico methods will play a crucial role in designing novel analogues and predicting their biological activities before synthesis.

Pharmacophore modeling and molecular docking studies can be used to predict how the compound and its derivatives might interact with specific biological targets, such as enzymes or receptors. mdpi.com By modeling the compound within the active site of a protein, researchers can identify key interactions and rationally design modifications to improve binding affinity and selectivity. nih.gov These computational tools help prioritize which analogues are most promising for synthesis and experimental testing, thereby saving significant time and resources. mdpi.comnih.gov This predictive power accelerates the discovery cycle and facilitates the engineering of molecules with precisely tailored biological functions.

Exploration of New Biocatalytic Systems for Synthesis and Transformation

The demand for enantiomerically pure chiral compounds has driven the development of green and highly selective synthetic methods. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful approach for the synthesis and transformation of this compound. Future research will focus on discovering and engineering enzymes with high efficiency and stereoselectivity for its production.

Directed evolution, a process of iterative mutation and selection, can be used to improve the activity and substrate scope of existing enzymes. nih.gov This technique has been successfully applied to create biocatalysts for the synthesis of other non-standard amino acids and chiral intermediates. nih.govresearchgate.net For example, ketoreductases (KREDs) have been evolved to produce chiral alcohols with high enantiomeric excess, a strategy that could be adapted for intermediates in the synthesis of this compound. researchgate.netresearchgate.net The development of whole-cell biocatalysis systems, where enzymatic reactions are carried out within engineered microorganisms like E. coli, presents a scalable and cost-effective manufacturing route. nih.gov

Role in Understanding and Engineering Biological Pathways

The incorporation of non-standard amino acids into biological systems is a cornerstone of synthetic biology and metabolic engineering. nih.gov this compound can serve as a valuable tool for both probing and engineering biological pathways. As an analogue of natural amino acids, it can be used to study the substrate specificity of enzymes involved in amino acid metabolism and protein synthesis.

In the realm of metabolic engineering, this compound could be used as a building block to create novel peptides or proteins with enhanced properties. Systems metabolic engineering, which integrates systems biology with synthetic biology, provides a framework for redesigning microbial production hosts. nih.govmdpi.com By engineering artificial pathways and optimizing cellular metabolism, it may be possible to develop microorganisms that can biosynthesize valuable chemicals derived from this compound. mdpi.com This approach not only expands the chemical diversity of biological systems but also opens up new possibilities for producing advanced biomaterials and therapeutics.

Q & A

Q. What strategies optimize experimental design for studying this compound’s metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.